molecular formula C12H17FN2O B2598566 (1R*,4R*)-4-(2-Amino-3-fluorophenylamino)cyclohexanol CAS No. 1233952-83-4

(1R*,4R*)-4-(2-Amino-3-fluorophenylamino)cyclohexanol

Cat. No.: B2598566
CAS No.: 1233952-83-4
M. Wt: 224.279
InChI Key: YGGCUGHUBXACHN-KYZUINATSA-N
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Description

(1R*,4R*)-4-(2-Amino-3-fluorophenylamino)cyclohexanol is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.279. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has explored the reactivity of cyclohexanone derivatives in the formation of novel compounds. For instance, the reactions of cyclohexanone with organophosphorus compounds highlight the potential for creating spiro-trithiaphosphorines and thioketones, which are valuable in synthetic chemistry for developing new materials and pharmaceuticals (Scheibye, Shabana, Lawesson, & Romming, 1982). Another study has detailed the enantioselective synthesis of 3,4-diaminocyclohexanol derivatives, demonstrating the utility of cyclohexanone derivatives in asymmetric synthesis, which is crucial for producing optically active compounds (Savoia, Grilli, & Gualandi, 2010).

Material Science

In material science, cyclohexanone derivatives have been used to develop new polyimides with excellent solubility and thermal stability, indicating their application in creating high-performance polymers for industrial uses (Yang, Su, & Hsiao, 2004).

Chemical Analysis and Separation Techniques

Cyclohexanone derivatives have also found applications in chemical analysis. For example, they have been used as chiral fluorescent conversion reagents for the enantiomeric separation of branched fatty acids, demonstrating their importance in analytical chemistry for resolving complex mixtures into their constituent enantiomers (Akasaka & Ohrui, 1999). Similarly, the asymmetric synthesis of amino alcohols showcases the use of cyclohexanone derivatives in creating compounds for enantioselective chemical analysis (Gonzalez-Gomez, Foubelo, & Yus, 2009).

Advanced Applications

The development of new phosphorescent supramolecules for velocimetry and other novel applications, including the study of reacting and non-reacting interfaces, illustrates the potential of cyclohexanone derivatives in advanced scientific research applications (Gendrich, Koochesfahani, & Nocera, 1997).

Properties

IUPAC Name

4-(2-amino-3-fluoroanilino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-10-2-1-3-11(12(10)14)15-8-4-6-9(16)7-5-8/h1-3,8-9,15-16H,4-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGCUGHUBXACHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C(=CC=C2)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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